molecular formula C7H8N2O3 B11917090 5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B11917090
M. Wt: 168.15 g/mol
InChI Key: JTULPICQOWOTGP-UHFFFAOYSA-N
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Description

5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl group at the 5-position, a keto group at the 6-position, and a carboxylic acid group at the 4-position. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrimidine derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to improve the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and high throughput. The choice of raw materials, reaction conditions, and purification methods are critical factors in scaling up the synthesis for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as xanthine oxidase. The compound binds to the active site of the enzyme, inhibiting its activity and reducing the production of uric acid. This inhibition is achieved through hydrogen bonding, π-π stacking, and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position and the carboxylic acid group at the 4-position contribute to its potential as a xanthine oxidase inhibitor and its versatility in various chemical reactions .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5-ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-2-4-5(7(11)12)8-3-9-6(4)10/h3H,2H2,1H3,(H,11,12)(H,8,9,10)

InChI Key

JTULPICQOWOTGP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CNC1=O)C(=O)O

Origin of Product

United States

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